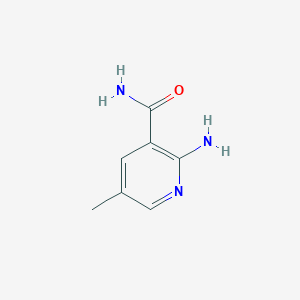

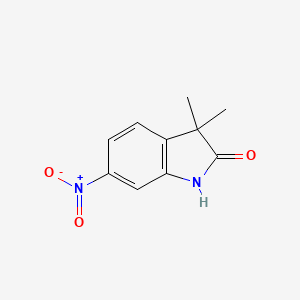

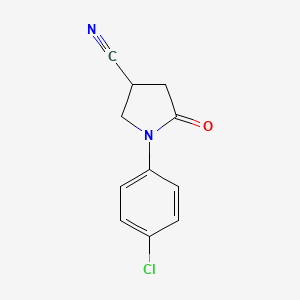

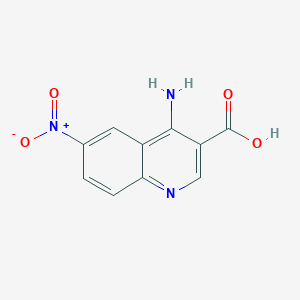

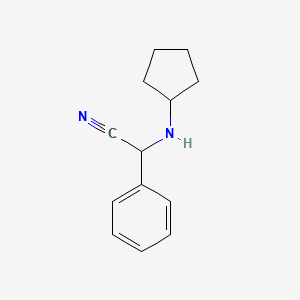

![molecular formula C12H11NO5 B3032130 (2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid CAS No. 112881-73-9](/img/structure/B3032130.png)

(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid

Overview

Description

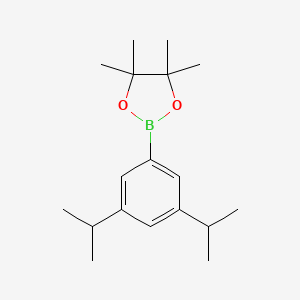

“(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid” is a complex organic compound. The methoxycarbonyl group, an organyl group of formula ‒COOMe , is a key component of this compound. Boronic acids and their esters, which are similar to this compound, are highly considered for the design of new drugs and drug delivery devices .

Synthesis Analysis

The synthesis of such compounds often involves carbamoylation, a process that forms carbamates . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .Molecular Structure Analysis

The molecular structure of this compound is complex, with the methoxycarbonyl group playing a significant role . The methoxycarbonyl group is an organyl group of formula ‒COOMe .Chemical Reactions Analysis

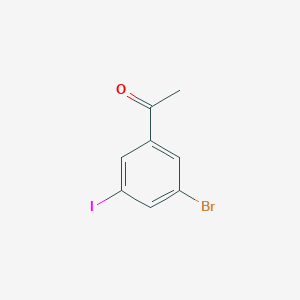

Boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . Their hydrolysis is dependent on the substituents in the aromatic ring and the pH .Scientific Research Applications

Structural and Spectroscopic Analysis

- X-ray Crystallography and Spectroscopy : The compound has been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations, providing insights into its molecular structure and interactions (Venkatesan et al., 2016).

Chemical Properties and Interactions

- Hydrogen-Bonded Structures : Research on similar compounds shows the formation of hydrogen-bonded chains and three-dimensional network structures, which could be relevant for the compound (Yang et al., 2006).

Applications in Synthesis and Material Science

- Nonlinear Optical Activity : The compound's derivatives have been investigated for their nonlinear optical (NLO) activities, with experimental and theoretical studies confirming significant NLO properties (Venkatesan et al., 2016).

- Regioselective Synthesis : It has been used in regioselective synthesis processes, showcasing its utility in creating specific molecular configurations (Gutman & Campbell, 1985).

Biological and Pharmacological Aspects

Phenylpropanoids Isolation : Derivatives of this compound have been isolated from natural sources and studied for their antioxidant properties, which could be relevant for biomedical applications (Choudhary et al., 2008).

Anti-Bacterial Activity : Certain derivatives have shown promising results in anti-bacterial activity studies, suggesting potential applications in developing new antimicrobial agents (Banday et al., 2010).

Theoretical Studies

- Theoretical Investigations : Computational studies have been conducted to understand the radical-scavenging activities of related compounds, providing insights into their chemical behavior and potential antioxidant properties (Kong et al., 2004).

Mechanism of Action

Target of Action

Compounds with similar structures, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices .

Mode of Action

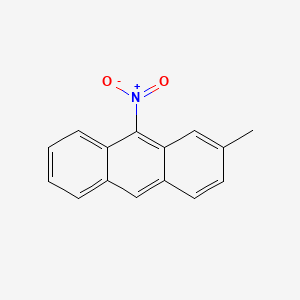

It’s worth noting that similar compounds undergo processes like decarboxylation and protodeboronation . These reactions involve changes in the molecular structure of the compound, which could potentially influence its interaction with its targets.

Pharmacokinetics

It’s important to note that similar compounds, such as boronic acids and their esters, are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH level can strongly influence the rate of reaction of similar compounds . Therefore, the action of this compound could also be influenced by environmental factors such as pH, temperature, and the presence of other compounds.

properties

IUPAC Name |

(Z)-4-(2-methoxycarbonylanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-18-12(17)8-4-2-3-5-9(8)13-10(14)6-7-11(15)16/h2-7H,1H3,(H,13,14)(H,15,16)/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPLTIRLFKBRQA-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1NC(=O)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-3-{[2-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pentanone, 4-[(4-nitrophenyl)imino]-](/img/structure/B3032047.png)

![Propanedinitrile, [[2-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B3032059.png)

![[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3032067.png)